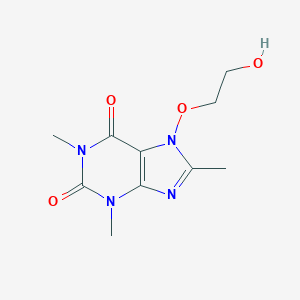
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine, commonly known as Theophylline, is a methylxanthine drug that is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for decades as a bronchodilator, but it also has other pharmacological effects that make it a subject of ongoing research.
Wirkmechanismus
Theophylline works by inhibiting phosphodiesterase (PDE) enzymes, which are responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Theophylline increases the levels of cAMP and cGMP, which results in smooth muscle relaxation and bronchodilation. Theophylline also has anti-inflammatory effects by inhibiting the production of cytokines and chemokines.
Biochemische Und Physiologische Effekte
Theophylline has a wide range of biochemical and physiological effects. It increases heart rate and cardiac output, dilates blood vessels, and increases diuresis. Theophylline also has effects on the central nervous system, including increased alertness and decreased fatigue. Theophylline has been shown to increase the production of surfactant in the lungs, which can improve lung function in premature infants with respiratory distress syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
Theophylline has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established pharmacological profile. Theophylline is also relatively stable and can be stored for long periods of time. However, Theophylline has limitations in lab experiments as well. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Theophylline also has a short half-life and can be rapidly metabolized by the liver, which can complicate dosing.
Zukünftige Richtungen
There are several potential future directions for Theophylline research. One area of interest is the use of Theophylline in combination with other drugs for the treatment of respiratory diseases. Another potential direction is the investigation of Theophylline as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease. Theophylline may also have potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to explore these potential applications of Theophylline.
Conclusion:
In conclusion, Theophylline is a methylxanthine drug that has been used for decades as a bronchodilator. It has a wide range of pharmacological effects and has been investigated for its potential use in the treatment of other diseases. Theophylline has advantages and limitations for lab experiments, and there are several potential future directions for research. Theophylline remains an important subject of ongoing research in the scientific community.
Synthesemethoden
Theophylline is synthesized from xanthine, which is found in many plants, including tea leaves and coffee beans. The synthesis of Theophylline involves the alkylation of xanthine with ethylene oxide to produce 7-(2-Hydroxyethoxy)-1,3-dimethylxanthine, which is then methylated to produce Theophylline.
Wissenschaftliche Forschungsanwendungen
Theophylline has been extensively studied for its pharmacological effects. It has been shown to have bronchodilator, anti-inflammatory, and immunomodulatory effects. Theophylline has also been investigated for its potential use in the treatment of other diseases such as heart failure, renal failure, and neurological disorders.
Eigenschaften
CAS-Nummer |
19774-85-7 |
|---|---|
Produktname |
7-(2-Hydroxyethoxy)-1,3,8-trimethylxanthine |
Molekularformel |
C10H14N4O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
7-(2-hydroxyethoxy)-1,3,8-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O4/c1-6-11-8-7(14(6)18-5-4-15)9(16)13(3)10(17)12(8)2/h15H,4-5H2,1-3H3 |
InChI-Schlüssel |
SNNMBEAKYQMGOB-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CC1=NC2=C(N1OCCO)C(=O)N(C(=O)N2C)C |
Synonyme |
7-(beta-Hydroxyaethoxy)-8-methyltheophyllin [German] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
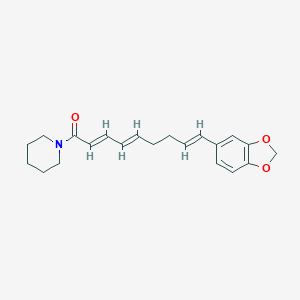
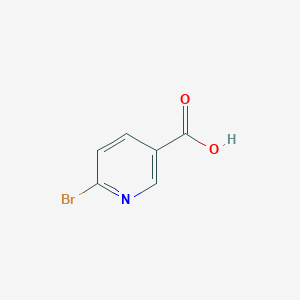
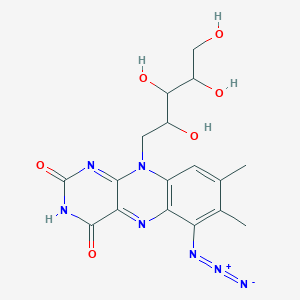
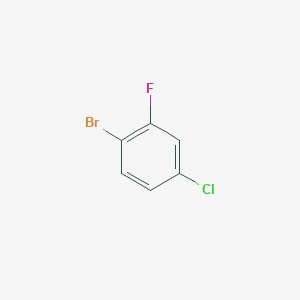
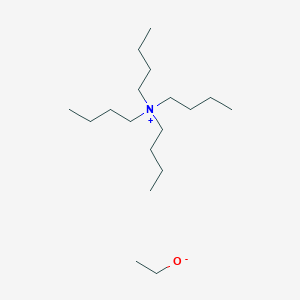
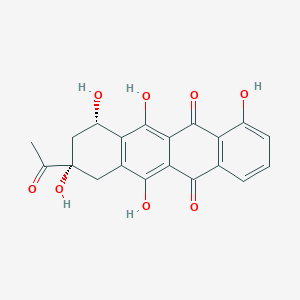
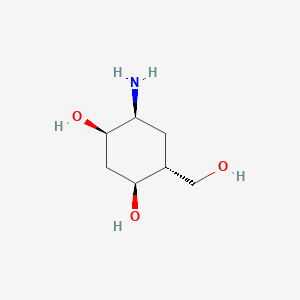
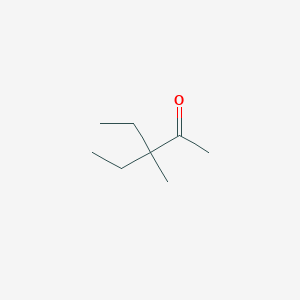
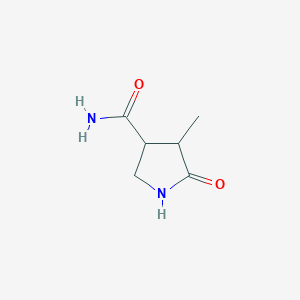
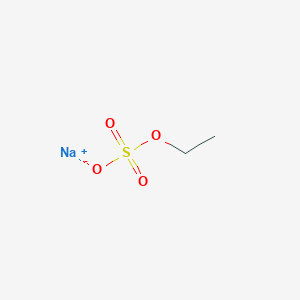
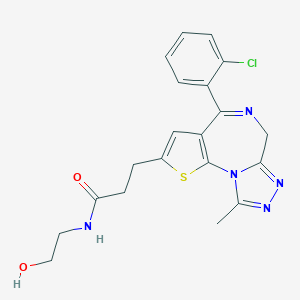
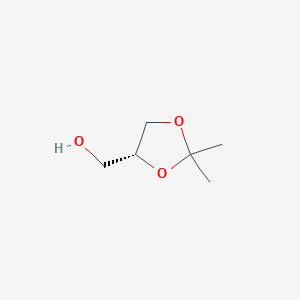
![s-Triazolo[4,3-a]pyrazine, 5,8-dimethyl-3-(methylthio)-](/img/structure/B27462.png)